An In-depth Technical Guide to the Synthesis and Characterization of Guvacine Ethyl Ester
An In-depth Technical Guide to the Synthesis and Characterization of Guvacine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guvacine (B1672442) ethyl ester, the ethyl ester of the naturally occurring alkaloid guvacine, is a compound of interest in medicinal chemistry, particularly in the development of GABA uptake inhibitors. This technical guide provides a comprehensive overview of a feasible synthetic route to guvacine ethyl ester and details its structural and spectroscopic characterization. The synthesis involves the esterification of guvacine, which can be sourced from areca nuts or synthesized. This document outlines a detailed experimental protocol for the synthesis of guvacine ethyl ester hydrochloride via the esterification of guvacine hydrochloride with ethanol (B145695) and thionyl chloride. Furthermore, it presents a summary of its key physical and spectroscopic properties, including predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, to aid in its identification and quality control.
Synthesis of Guvacine Ethyl Ester
The synthesis of guvacine ethyl ester can be achieved through the direct esterification of guvacine. A common and effective method for the esterification of amino acids is the Fischer-Speier esterification, which utilizes an alcohol in the presence of an acid catalyst.[1][2][3][4][5] An alternative and efficient method involves the use of thionyl chloride with the corresponding alcohol, which has been successfully applied to the synthesis of various amino acid esters.
This guide details a protocol based on the esterification of guvacine hydrochloride using ethanol and thionyl chloride. Guvacine itself is a natural alkaloid found in the areca nut.
Proposed Synthetic Pathway
The synthesis of guvacine ethyl ester hydrochloride from guvacine hydrochloride is a direct esterification reaction.
Figure 1: Proposed synthesis of guvacine ethyl ester hydrochloride.
Experimental Protocol: Synthesis of Guvacine Ethyl Ester Hydrochloride
This protocol is adapted from general methods for the esterification of amino acids using thionyl chloride.
Materials:
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Guvacine hydrochloride
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Anhydrous ethanol
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Thionyl chloride (SOCl₂)
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Diethyl ether
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Round-bottom flask
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Reflux condenser with a drying tube (e.g., filled with calcium chloride)
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Magnetic stirrer and stir bar
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Ice bath
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend guvacine hydrochloride in anhydrous ethanol (excess, to act as both reactant and solvent).
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Addition of Thionyl Chloride: Cool the suspension in an ice bath. While stirring, slowly add thionyl chloride (approximately 1.2-1.5 equivalents) dropwise to the mixture. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
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Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser protected by a drying tube. Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC).
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Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess ethanol and volatile byproducts under reduced pressure using a rotary evaporator.
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Isolation: The resulting crude product, guvacine ethyl ester hydrochloride, can be purified by recrystallization. A common solvent system for recrystallization is ethanol/diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then add diethyl ether until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
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Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Characterization of Guvacine Ethyl Ester
The successful synthesis of guvacine ethyl ester can be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following are the predicted spectroscopic data for guvacine ethyl ester based on its chemical structure and data from analogous compounds.
¹H NMR (Proton NMR): The expected chemical shifts for the protons in guvacine ethyl ester are as follows:
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-O-CH₂-CH₃ (quartet): ~4.1-4.2 ppm
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-O-CH₂-CH₃ (triplet): ~1.2-1.3 ppm
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Vinyl proton (-C=CH-): ~6.8-7.0 ppm
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Allylic protons (-C=C-CH₂-N-): ~3.5-3.7 ppm
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Allylic protons (-C=C-CH₂-C-): ~2.3-2.5 ppm
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-N-CH₂-C-: ~3.1-3.3 ppm
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-NH- proton: ~8.0-9.0 ppm (may be broad and exchangeable with D₂O)
¹³C NMR (Carbon NMR): The predicted chemical shifts for the carbons are:
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Ester carbonyl carbon (-COO-): ~165-175 ppm
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Vinyl carbon (-C=CH-): ~135-140 ppm
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Vinyl carbon (-C=CH-): ~125-130 ppm
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-O-CH₂-CH₃: ~60-62 ppm
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-N-CH₂-C-: ~45-50 ppm
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-C=C-CH₂-N-: ~48-52 ppm
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-C=C-CH₂-C-: ~25-30 ppm
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-O-CH₂-CH₃: ~14-15 ppm
IR (Infrared) Spectroscopy: The characteristic absorption bands are expected at:
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N-H stretch: ~3300-3500 cm⁻¹ (broad)
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C-H stretch (sp²): ~3000-3100 cm⁻¹
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C-H stretch (sp³): ~2850-2950 cm⁻¹
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C=O stretch (ester): ~1715-1735 cm⁻¹
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C=C stretch: ~1640-1680 cm⁻¹
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C-O stretch (ester): ~1150-1250 cm⁻¹
MS (Mass Spectrometry): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺. Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) and McLafferty rearrangement.
Data Presentation
The following table summarizes the key quantitative data for guvacine ethyl ester.
| Property | Value |
| Chemical Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| CAS Number | 18513-76-3 |
| Predicted ¹H NMR | See Section 2.1 |
| Predicted ¹³C NMR | See Section 2.1 |
| Predicted IR | See Section 2.1 |
| Predicted MS (m/z) | [M]⁺ at 155, fragments at 110, 82 |
Visualization of Experimental Workflow and Data Relationships
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of guvacine ethyl ester hydrochloride.
Figure 2: Workflow for guvacine ethyl ester hydrochloride synthesis.
Characterization Data Logic
The relationship between the different characterization techniques and the structural information they provide is depicted below.
Figure 3: Relationship between analytical techniques and structural data.
